tert-butyl N-(4-morpholin-4-ylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of N-BOC 4-morpholinoaniline involves its interaction with these targets, leading to a series of biochemical reactions. One study suggests that the electrochemical oxidation of 4-Morpholinoaniline, a related compound, results in different products depending on the presence of different nucleophiles .
Biochemical Pathways
Given its structural similarity to 4-morpholinoaniline, it may be involved in similar electrochemical oxidation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate can be synthesized through a reaction involving 4-morpholinoaniline and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield 4-morpholinoaniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Deprotection Reactions: The primary product is 4-morpholinoaniline.
Scientific Research Applications
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinoaniline: A precursor to tert-butyl N-(4-morpholin-4-ylphenyl)carbamate, used in similar applications but lacks the Boc protecting group.
N-BOC Aniline: Another Boc-protected amine, used in peptide synthesis and organic synthesis.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the Boc protecting group. This combination provides enhanced stability and selectivity in synthetic applications compared to other Boc-protected amines .
Biological Activity
Tert-butyl N-(4-morpholin-4-ylphenyl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique structural features, including a morpholine ring and a carbamate moiety, has shown promise in various therapeutic applications, particularly in the context of enzyme inhibition and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 278.352 g/mol. The presence of the morpholine ring enhances its solubility and biological activity, making it an interesting candidate for medicinal applications.
Structural Representation
Feature | Description |
---|---|
Molecular Formula | C15H22N2O3 |
Molecular Weight | 278.352 g/mol |
Functional Groups | Tert-butyl, morpholine, carbamate |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in various biochemical pathways. The mechanism typically involves binding at the active sites of these targets, leading to inhibition of their activity. This inhibition can modulate pathways related to cell growth, differentiation, and apoptosis.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor in enzymatic pathways associated with cancer cell proliferation. For instance, studies have shown that compounds structurally similar to this compound exhibit inhibitory effects on kinases involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study exploring the effects of related compounds demonstrated significant inhibition of specific kinases, suggesting that this compound may possess similar properties. The morpholine moiety is believed to enhance cellular penetration and interaction with biological targets.
Interaction with Biological Targets
Preliminary data from interaction studies suggest that this compound may bind effectively to receptors involved in signal transduction pathways related to cancer progression. This binding could lead to altered cellular responses and potential therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Tert-butyl N-(3-amino-4-morpholin-4-ylphenyl)carbamate | C15H22N2O3 | Inhibitor of specific kinases | Contains an amino group that may enhance binding |
Tert-butyl N-(2-hydroxyphenyl)carbamate | C12H17NO3 | Moderate antimicrobial activity | Lacks the morpholine ring but retains carbamate functionality |
Tert-butyl N-(morpholin-3-ylphenyl)carbamate | C15H22N2O3 | Potential anti-inflammatory effects | Different positioning of morpholine enhances selectivity |
The structural arrangement of this compound optimizes its interaction with biological targets while maintaining favorable pharmacokinetic properties.
Applications in Medicinal Chemistry
The versatility of this compound extends beyond enzyme inhibition; it has potential applications in various fields:
- Cancer Therapy : As an inhibitor of pathways associated with tumor growth.
- Neuroprotection : Potential use in preventing neurodegeneration through modulation of amyloid beta aggregation.
- Drug Development : Serves as a model compound for studying enzyme interactions and binding affinities.
Neuroprotective Studies
Research into related compounds has indicated their ability to inhibit amyloidogenesis, which is crucial for conditions like Alzheimer's disease. For example, a compound structurally similar to this compound demonstrated significant inhibition of amyloid beta aggregation, suggesting potential neuroprotective effects .
Properties
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBUHFNPUQJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467359 |
Source
|
Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564483-40-5 |
Source
|
Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.